molecular formula C14H15N3O5 B1190884 5,5-dimethylcyclohexane-1,2,3-trione 2-({2-hydroxy-5-nitrophenyl}hydrazone)

5,5-dimethylcyclohexane-1,2,3-trione 2-({2-hydroxy-5-nitrophenyl}hydrazone)

Cat. No.: B1190884
M. Wt: 305.29g/mol
InChI Key: JIABYEMTLDPRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethylcyclohexane-1,2,3-trione 2-({2-hydroxy-5-nitrophenyl}hydrazone) is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinylidene group attached to a cyclohexane ring, which is further substituted with hydroxy and nitro groups. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethylcyclohexane-1,2,3-trione 2-({2-hydroxy-5-nitrophenyl}hydrazone) typically involves a multi-step process. One common method includes the condensation of 2-hydroxy-5-nitrobenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,5-dimethylcyclohexane-1,2,3-trione 2-({2-hydroxy-5-nitrophenyl}hydrazone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,5-dimethylcyclohexane-1,2,3-trione 2-({2-hydroxy-5-nitrophenyl}hydrazone) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-dimethylcyclohexane-1,2,3-trione 2-({2-hydroxy-5-nitrophenyl}hydrazone) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro and hydroxy groups allows for hydrogen bonding and electrostatic interactions with the target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5,5-dimethylcyclohexane-1,2,3-trione 2-({2-hydroxy-5-nitrophenyl}hydrazone) stands out due to its unique cyclohexane ring structure and the specific positioning of the hydroxy and nitro groups.

Properties

Molecular Formula

C14H15N3O5

Molecular Weight

305.29g/mol

IUPAC Name

3-hydroxy-2-[(2-hydroxy-5-nitrophenyl)diazenyl]-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C14H15N3O5/c1-14(2)6-11(19)13(12(20)7-14)16-15-9-5-8(17(21)22)3-4-10(9)18/h3-5,18-19H,6-7H2,1-2H3

InChI Key

JIABYEMTLDPRDI-UHFFFAOYSA-N

SMILES

CC1(CC(=C(C(=O)C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O)C

Origin of Product

United States

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